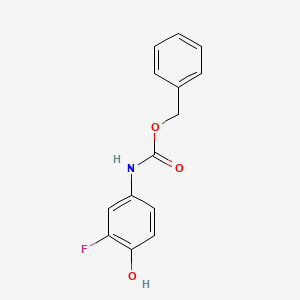
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate is a chemical compound with the molecular formula C11H14ClNO3. It is a solid substance that appears yellow to white in color
Métodos De Preparación
The synthesis of tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate involves several steps. One common method includes the reaction of tert-butyl (3-chloro-4-hydroxyphenyl) carbamate with potassium carbonate (K2CO3) and 1-(bromomethyl)-3-iodobenzene in anhydrous dimethylformamide (DMF) . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield of the desired product.
Análisis De Reacciones Químicas
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate undergoes various types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate can be compared to similar compounds such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Another carbamate compound with different functional groups and applications.
(4-chlorophenyl)(4-hydroxyphenyl)methanone: A compound with a similar phenyl structure but different functional groups and properties.
Propiedades
IUPAC Name |
tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-5-8-16(13(18)19-14(2,3)4)10-6-7-12(17)11(15)9-10/h6-7,9,17H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQQXVFDMZIVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)O)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)



![3-Chloro-4-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8033723.png)






![4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol](/img/structure/B8033779.png)
![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)
